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Abstract
Pentylone hydrochloride, a synthetic cathinone, has emerged as a significant compound of

interest within the scientific and medical communities. As a member of the substituted

cathinone class, its pharmacological and toxicological profiles warrant in-depth investigation to

understand its mechanism of action and potential for abuse. This technical guide provides a

comprehensive overview of pentylone hydrochloride, focusing on its chemical properties,

relationship to other substituted cathinones, and its interaction with monoamine transporters.

Detailed experimental protocols and quantitative data are presented to serve as a resource for

researchers in the fields of pharmacology, toxicology, and drug development.

Introduction
Pentylone (also known as β-keto-methylbenzodioxolylpentanamine, βk-MBDP, or

methylenedioxypentedrone) is a stimulant drug that was first synthesized in the 1960s.[1] It

belongs to the substituted cathinone class of drugs, which are synthetic derivatives of

cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[2]

Pentylone hydrochloride is the salt form of the compound, which increases its stability and

water solubility. Like other substituted cathinones, pentylone has been identified in recreational

drug products, often marketed as "bath salts" or "legal highs."[1][3] Its abuse is associated with
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adverse effects such as paranoia, agitation, and insomnia.[3] From a pharmacological

perspective, pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor

(SNDRI) and a serotonin releasing agent.[1][3] This dual mechanism of action contributes to its

complex psychoactive effects.

Chemical and Physical Properties
Pentylone hydrochloride is chemically known as (±)-1-(1,3-benzodioxol-5-yl)-2-

(methylamino)pentan-1-one hydrochloride.[4] Its chemical structure features a phenethylamine

core with a β-keto group, a defining characteristic of the cathinone class. The presence of a

3,4-methylenedioxy ring links it to other psychoactive compounds like MDMA.

Table 1: Physicochemical Properties of Pentylone Hydrochloride

Property Value Reference(s)

IUPAC Name

(±)-1-(1,3-benzodioxol-5-yl)-2-

(methylamino)pentan-1-one

hydrochloride

[4]

Molecular Formula C₁₃H₁₇NO₃ • HCl [5]

Molecular Weight 271.74 g/mol [6]

CAS Number 17763-01-8 [5]

Appearance
White to off-white crystalline

powder
[7]

Melting Point 215-242 °C [7]

Solubility Soluble in methanol [4]

Relationship to Substituted Cathinones
Substituted cathinones are a broad class of compounds characterized by a β-keto

phenethylamine skeleton. Modifications to this core structure at the aromatic ring, the α-carbon,

or the amino group result in a wide array of pharmacological activities.[2] Pentylone's structure

places it within this family, and its effects can be understood in the context of its chemical

relatives.
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The structure-activity relationship (SAR) of substituted cathinones reveals several key trends.

For instance, the length of the α-alkyl chain can influence potency and selectivity for

monoamine transporters.[8] Pentylone, with its propyl group at the α-position, exhibits a distinct

pharmacological profile compared to cathinones with shorter or longer alkyl chains.

Substituted Cathinone Core Structure

Structural Derivatives
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Pharmacological Profile
Pentylone's primary mechanism of action involves the inhibition of monoamine transporters and

the release of serotonin.[1][3] It interacts with the dopamine transporter (DAT), serotonin

transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the

extracellular concentrations of these neurotransmitters.

Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for pentylone
hydrochloride.

Table 2: In Vitro Pharmacological Data for Pentylone Hydrochloride
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Target Assay Type Species Value Reference(s)

DAT
Uptake Inhibition

(IC₅₀)

Rat Brain

Synaptosomes
0.12 ± 0.01 µM [9]

SERT
Uptake Inhibition

(IC₅₀)

Rat Brain

Synaptosomes
1.37 ± 0.12 µM [9]

DAT
Binding Affinity

(Kᵢ)

Human (HEK293

cells)
0.49 µM [8]

SERT
Binding Affinity

(Kᵢ)

Human (HEK293

cells)
0.08 µM [8]

NET
Binding Affinity

(Kᵢ)

Human (HEK293

cells)
1.09 µM [8]

SERT Release (EC₅₀)
Rat Brain

Synaptosomes

1.03 ± 0.18 µM

(partial)
[9]

Pharmacokinetics
Limited data is available on the pharmacokinetics of pentylone in humans. In rats, pentylone

has been shown to produce locomotor stimulant effects that can last for up to six hours.[10]

One study reported convulsions and lethality in mice at a dose of 100 mg/kg.[10] The

metabolism of pentylone is expected to proceed through common pathways for cathinones,

including N-dealkylation, reduction of the β-keto group, and hydroxylation of the alkyl chain and

aromatic ring.[11]

Signaling Pathways
The interaction of pentylone with monoamine transporters initiates a cascade of intracellular

signaling events. The increased levels of dopamine, serotonin, and norepinephrine in the

synaptic cleft lead to the activation of their respective postsynaptic receptors.
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Experimental Protocols
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This section provides an overview of the methodologies used to obtain the quantitative data

presented in this guide.

In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled

neurotransmitters into cells expressing the respective transporters.

Protocol:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human

dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter

(hNET) are cultured in appropriate media.

Assay Preparation: Cells are harvested and resuspended in a Krebs-HEPES buffer.

Incubation: The cell suspension is pre-incubated with varying concentrations of pentylone
hydrochloride or a reference compound for 10 minutes at 25°C.

Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]serotonin for

hSERT, or [³H]norepinephrine for hNET) is added to initiate the uptake reaction. The final

concentration of the radioligand is typically around 20 nM.

Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by

rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove

unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The concentration of pentylone hydrochloride that inhibits 50% of the

specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-

response curves.

In Vitro Monoamine Transporter Release Assay
This assay determines if a compound acts as a substrate for the transporter, inducing the

release of pre-loaded radiolabeled neurotransmitter.
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Protocol:

Cell Preparation and Loading: HEK293 cells expressing the transporters are loaded with a

radiolabeled substrate (e.g., [³H]MPP⁺ for hDAT or [³H]5-HT for hSERT) for a specific

duration (e.g., 15-30 minutes).

Washing: The cells are washed to remove excess extracellular radiolabel.

Incubation with Test Compound: The cells are then incubated with various concentrations of

pentylone hydrochloride.

Sample Collection: At specified time points, the supernatant is collected to measure the

amount of released radioactivity.

Quantification: The radioactivity in the supernatant is measured by liquid scintillation

counting.

Data Analysis: The concentration of pentylone hydrochloride that produces 50% of the

maximal release (EC₅₀) is determined from the concentration-response curve.
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Conclusion
Pentylone hydrochloride is a potent synthetic cathinone with a complex pharmacological

profile characterized by its interaction with all three major monoamine transporters. Its ability to

act as both a reuptake inhibitor and a serotonin releasing agent distinguishes it from other

stimulants and contributes to its unique psychoactive effects and abuse potential. The data and

protocols presented in this technical guide provide a foundation for further research into the

pharmacology, toxicology, and potential therapeutic applications of compounds within this

class. A thorough understanding of the structure-activity relationships and signaling pathways

of substituted cathinones like pentylone is crucial for the development of effective prevention

and treatment strategies for substance use disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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